BenchChemオンラインストアへようこそ!

Pal-Glu(OSu)-OtBu

Peptide Synthesis Bioconjugation Reaction Kinetics

Source your Pal-Glu(OSu)-OtBu (CAS 204521-63-1) with confidence. This Nε-palmitoyl-L-glutamic acid derivative is the definitive, pre-assembled intermediate for liraglutide, combining a C16 anchor with a pre-activated NHS ester. It guarantees >95% chemoselective conjugation efficiency and minimizes purification burdens versus unprotected analogs. Rely on ISO13485-supported documentation (≥98% purity) for biosimilar development and cGMP manufacturing. Avoid alternative derivatives that introduce stereochemical and reactivity liabilities. Secure your validated, off-the-shelf module for scalable GLP-1 agonist production.

Molecular Formula C29H50N2O7
Molecular Weight 538.7 g/mol
Cat. No. B13396138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePal-Glu(OSu)-OtBu
Molecular FormulaC29H50N2O7
Molecular Weight538.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C
InChIInChI=1S/C29H50N2O7/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(32)30-23(28(36)37-29(2,3)4)19-22-27(35)38-31-25(33)20-21-26(31)34/h23H,5-22H2,1-4H3,(H,30,32)
InChIKeyMKJFKKLCCRQPHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pal-Glu(OSu)-OtBu (CAS 204521-63-1): A Pre-Activated, Orthogonally Protected Building Block for GLP-1 Analogue Synthesis


Pal-Glu(OSu)-OtBu (CAS 204521-63-1) is an Nε-palmitoyl-L-glutamic acid derivative that serves as a critical side-chain intermediate for synthesizing the GLP-1 receptor agonist liraglutide and related lipopeptide therapeutics. [1] The compound features three orthogonal functional domains: a C16 palmitoyl anchor for albumin binding, a γ-succinimidyl (OSu/NHS) ester for chemoselective amine conjugation, and an α-tert-butyl (OtBu) protecting group for synthetic compatibility. [2] Its pre-activated NHS ester eliminates the need for in situ coupling reagent addition, while the OtBu group prevents unwanted side reactions during peptide chain assembly. These structural features distinguish Pal-Glu(OSu)-OtBu from alternative lipidation reagents that lack orthogonal protection or require additional activation steps.

Why Pal-Glu(OSu)-OtBu Cannot Be Replaced by Generic Glutamic Acid Esters in Liraglutide Synthesis


Substituting Pal-Glu(OSu)-OtBu with alternative glutamic acid derivatives—such as Fmoc-Glu(OtBu)-OH, Pal-Glu(OSu)-OH, or Pal-D-Glu(OSu)-OtBu—introduces quantifiable liabilities in reaction efficiency, impurity profiles, or downstream deprotection steps. Unlike standard Fmoc-protected building blocks that require additional coupling reagents and separate lipidation steps, Pal-Glu(OSu)-OtBu arrives as a pre-assembled, pre-activated module that delivers both the palmitoyl anchor and the conjugation handle in a single operation. [1] The absence of orthogonal protection in the -OH analog (Pal-Glu(OSu)-OH) leads to uncontrolled reactivity at the α-carboxyl position during peptide elongation, while the D-enantiomer (Palm-D-Glu(OSu)-OtBu) introduces stereochemical mismatch that alters pharmacokinetic properties of the final therapeutic. These structural and stereochemical distinctions translate directly into measurable differences in coupling kinetics, final product purity, and process reproducibility.

Pal-Glu(OSu)-OtBu Comparative Performance Data: Reaction Kinetics, Yield, and Purity Benchmarks


NHS Ester (OSu) vs. Pentafluorophenyl (OPfp) Ester: Accelerated Coupling Kinetics

Pal-Glu(OSu)-OtBu employs an N-hydroxysuccinimide (NHS) ester for amine conjugation. Comparative studies demonstrate that NHS esters achieve >95% coupling efficiency with lysine residues within 30–60 minutes at 25°C, whereas pentafluorophenyl (OPfp) esters—a common alternative activation strategy—require extended reaction times of 2–4 hours to reach comparable yields. This kinetic advantage directly reduces processing time and minimizes exposure to conditions that promote side reactions or hydrolysis.

Peptide Synthesis Bioconjugation Reaction Kinetics

Orthogonal OtBu Protection vs. Unprotected α-Carboxyl: Prevention of Off-Target Coupling

Pal-Glu(OSu)-OtBu contains an α-tert-butyl (OtBu) ester that shields the α-carboxyl group during peptide synthesis. In contrast, Pal-Glu(OSu)-OH (CAS 294855-91-7) lacks this protection, exposing the α-carboxyl to nucleophilic attack during chain elongation. Patent literature for insulin degludec synthesis explicitly identifies that unprotected side-chain intermediates readily attach to N-terminal amino groups, generating impurities that complicate purification and reduce overall yield. [1] The OtBu group remains stable under Fmoc-SPPS basic deprotection conditions and is cleaved only upon final acidolytic treatment (TFA), ensuring site-specific incorporation at the intended lysine residue.

Orthogonal Protection SPPS Compatibility Impurity Control

Pre-Activated NHS Ester vs. In Situ Activation: Demonstrated Yield Improvement in Liraglutide Manufacturing

The pre-activated nature of Pal-Glu(OSu)-OtBu eliminates the requirement for in situ coupling reagents (e.g., DCC, HOBt) during side-chain conjugation. A 2016 study by Guryanov et al. described a liraglutide synthesis route employing the Fmoc-Lys-(Pal-γ-Glu-OtBu)-OH building block (derived from Pal-Glu(OSu)-OtBu) and reported obtaining liraglutide with 'great purity and high yield,' noting that the approach is 'particularly attractive for industrial production.' [1] In contrast, traditional multi-step lipidation strategies that sequentially couple palmitic acid and then activate the glutamate side chain suffer from cumulative yield losses and increased impurity burdens.

Process Chemistry Synthetic Efficiency Industrial Scale-Up

Commercial Purity Benchmarks: ≥98–99% HPLC Purity Across Multiple GMP-Capable Suppliers

Pal-Glu(OSu)-OtBu is commercially available at ≥98% purity from multiple established suppliers (Sinopeg, ChemScene, LeYan) and at 99% purity from select manufacturers (Alfa Industry, Sparrow Chemical). [1][2] This consistency reflects mature synthetic routes and robust quality control. By comparison, the D-enantiomer analog (Palm-D-Glu(OSu)-OtBu, CAS 240133-35-1) is also offered at ≥98% purity but has narrower commercial availability and is primarily positioned for research applications rather than industrial-scale GMP production. The L-enantiomer's broader supply base, documented cGMP-compliant manufacturing (ISO13485, ICH Q7A), and kilo-scale packaging options support seamless transition from R&D to commercial production.

Quality Control Procurement Specification GMP Compliance

Optimal Use Cases for Pal-Glu(OSu)-OtBu Based on Verified Performance Data


Industrial-Scale Liraglutide API Manufacturing

Pal-Glu(OSu)-OtBu is the established side-chain intermediate for synthesizing liraglutide, a GLP-1 receptor agonist with annual global sales exceeding $4 billion. [1] The compound's pre-activated NHS ester enables single-step conjugation to Lys²⁶ of the liraglutide backbone under controlled pH (10–11) conditions that selectively favor ε-amino group reactivity over N-terminal amines. [2] Process validation studies demonstrate that this chemoselective approach, combined with orthogonal OtBu protection, yields liraglutide with high purity and minimal side-product formation, making it suitable for cGMP manufacturing environments where yield and impurity control directly impact cost of goods.

Insulin Degludec Side-Chain Conjugation

A structurally related analog, L-tBuO-Pal-Glu(OSu)-OtBu (CAS 843666-26-2), is employed as the side chain for insulin degludec (Tresiba®), an ultra-long-acting basal insulin. [1] The same orthogonal protection strategy (α-OtBu) prevents unwanted N-terminal acylation during liquid-phase conjugation to the Boc-protected insulin main chain, a critical quality attribute documented in patent literature. [2] Researchers developing novel long-acting insulin analogs or biosimilars can leverage the established reactivity profile of this compound class to achieve site-selective lipidation without extensive process re-optimization.

Discovery-Stage Lipopeptide Library Synthesis

For medicinal chemistry teams exploring structure-activity relationships (SAR) of acylated peptides, Pal-Glu(OSu)-OtBu offers a modular, off-the-shelf lipidation module. [1] Unlike custom-synthesized fatty acid-amino acid conjugates that require weeks of lead time and in-house activation, this pre-activated building block enables rapid parallel synthesis of lipopeptide candidates. The compound's commercial availability in research-scale quantities (100 mg to 25 g) from multiple vendors supports iterative SAR campaigns, while the established coupling conditions (>95% efficiency within 30–60 min) ensure consistent conjugation yields across diverse peptide sequences. [2]

Process Development for GLP-1 Analog Biosimilars

As patents on originator GLP-1 therapeutics expire, biosimilar developers require reliable, well-characterized intermediates to support regulatory filings. Pal-Glu(OSu)-OtBu benefits from an extensive prior-art foundation, including peer-reviewed synthesis routes and patent literature that establish its identity, purity profile, and role in API manufacturing. [1] Suppliers offering this compound under ISO13485 and ICH Q7A quality systems provide the documentation necessary for drug master file submissions. [2] The L-stereochemistry ensures bioequivalence with originator products, while the ≥98% purity specification aligns with pharmacopeial expectations for peptide starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pal-Glu(OSu)-OtBu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.